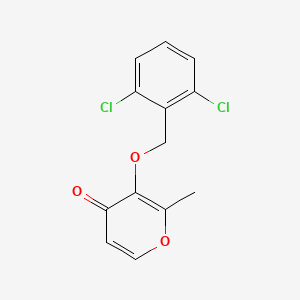
3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one
Übersicht
Beschreibung
The compound "3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one" is a chemical entity that belongs to the class of organic compounds known as pyranones. Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone functional group. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of pyranone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a related compound, 2H-pyran-3(6H)-one, can be synthesized via gold-catalyzed selective oxidation of 4-oxahepta-1,6-diynes, which involves trapping of α-oxo gold carbene intermediates by internal alkynes . Another synthesis approach for a tetrahydro-2H-pyran derivative is developed from bromo-chlorobenzene compounds, avoiding undesired ortho-products . These methods highlight the intricacies involved in the synthesis of pyranone compounds and the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyranone derivatives is crucial for their chemical reactivity and physical properties. For example, the crystal structure of a related compound, methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate, was determined by X-ray crystallography, revealing a practically planar molecule with specific torsion angles . This structural information is vital for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Pyranone compounds can undergo various chemical reactions. The oxidative difunctionalization of 2-amino-4H-pyrans, for instance, can be achieved using iodobenzene diacetate and N-chlorosuccinimide, leading to geminal dialkoxylation and the migration of an amino group . Additionally, sigmatropic rearrangements of benzopyran-2-one derivatives have been studied, showing the formation of different products depending on the reaction pathway . These reactions demonstrate the versatility and reactivity of the pyranone ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyranone derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and benzyl groups can affect the compound's boiling point, melting point, solubility, and stability. The electronic properties, such as the distribution of electron density and the presence of dipole moments, are also important factors that determine the compound's reactivity and potential applications. Although specific data for "3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one" is not provided, the studies on related compounds offer insights into the general behavior of pyranones .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthetic Methods
A study by Ait‐Baziz et al. (2014) demonstrated a microwave-assisted transformation of 2-pyrones into 4-pyrones, followed by a photocatalytic oxidative cyclization process. This method was used to obtain new 3-methyl-1H-benzo[f]chromen-1-ones and 2-methyl-5-phenyl-4H-chromen-4-one, showcasing the compound's role in synthesizing heterocyclic compounds with potential biological significance (Ait‐Baziz et al., 2014).
Synthesis of Novel Heterocyclic Systems
Research by Holzer et al. (2003) involved the synthesis of novel spiro-fused and heterocyclic systems using precursors like 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles, which are structurally related to the compound . This synthesis contributes to developing new chemical entities for potential pharmacological activities (Holzer et al., 2003).
Development of Sulfonates and Sulfonamides
A study by Shahrisa et al. (2010) focused on the synthesis of new sulfonates and sulfonamides using pyrones as key intermediates. This research highlights the importance of such compounds in creating diverse chemical entities with varied applications (Shahrisa et al., 2010).
Anticancer Activity
Hadiyal et al. (2020) investigated the synthesis of polysubstituted 4H-pyran derivatives using a microwave-assisted procedure, evaluating their anticancer activity against various human cancer cell lines. This demonstrates the compound's potential utility in medicinal chemistry for cancer therapy (Hadiyal et al., 2020).
Synthesis of Substituted Phenols
Marshall et al. (2009) presented syntheses of various substituted phenols from pyranone precursors. This research adds to the understanding of how such compounds can be utilized to synthesize important phenolic structures in organic chemistry (Marshall et al., 2009).
Ionic Liquid Catalyzed Reactions
Li et al. (2013) described the synthesis of pyrano[3,2-b]pyran derivatives using an ionic liquid-catalyzed one-pot reaction. This study emphasizes the compound's application in green chemistry and environmentally friendly synthesis methods (Li et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-2-methylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O3/c1-8-13(12(16)5-6-17-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMKTDQNOABNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207090 | |
| Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,6-Dichlorobenzyl)oxy)-2-methyl-4H-pyran-4-one | |
CAS RN |
303144-51-6 | |
| Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303144-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,6-Dichlorophenyl)methoxy]-2-methyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



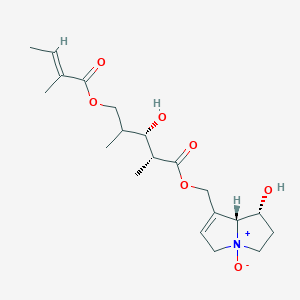
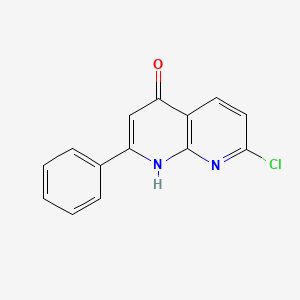

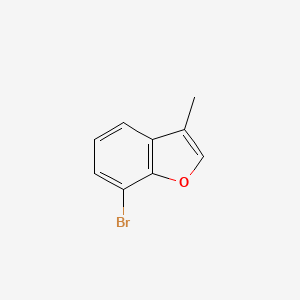
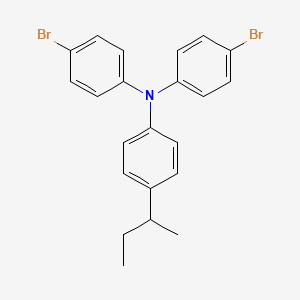

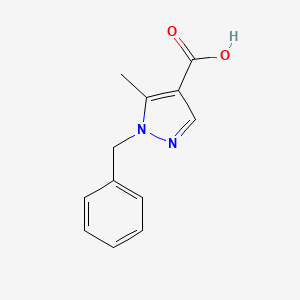

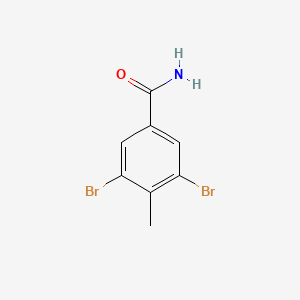

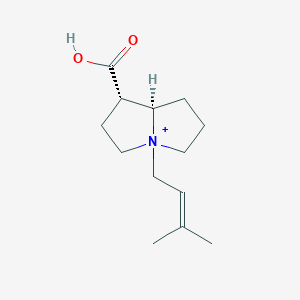
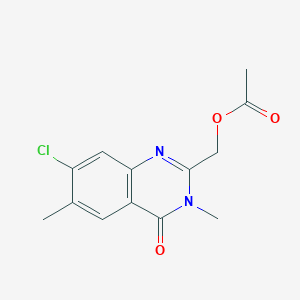
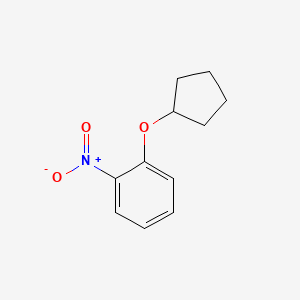
![Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate](/img/structure/B3035046.png)